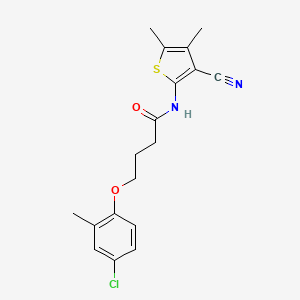methanone](/img/structure/B10948887.png)
[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-THIENYLSULFONYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique combination of a piperazine ring, a thiophene sulfonyl group, and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-THIENYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous for industrial applications due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene sulfonyl group.
Reduction: Reduction reactions can target the triazolopyrimidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of the triazolopyrimidine moiety can produce various reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Medicinally, the compound has been investigated for its anticancer properties. It has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-THIENYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness: Compared to these similar compounds, 4-(2-THIENYLSULFONYL)PIPERAZINOMETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a valuable compound for anticancer research .
Properties
Molecular Formula |
C14H14N6O3S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(4-thiophen-2-ylsulfonylpiperazin-1-yl)-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C14H14N6O3S2/c21-13(12-16-14-15-4-2-5-20(14)17-12)18-6-8-19(9-7-18)25(22,23)11-3-1-10-24-11/h1-5,10H,6-9H2 |
InChI Key |
DLKHTCZAPBWFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN3C=CC=NC3=N2)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10948805.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzamide](/img/structure/B10948818.png)
![ethyl (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imidoformate](/img/structure/B10948822.png)
![4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10948832.png)
![N-(4-chlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948839.png)
![Methyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10948847.png)
![5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10948851.png)
![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10948857.png)
![3-{(2E)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one](/img/structure/B10948872.png)
![2-[({3-[(2-Chlorophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10948873.png)
![3-[(2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B10948875.png)
![N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948878.png)
![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide](/img/structure/B10948879.png)

